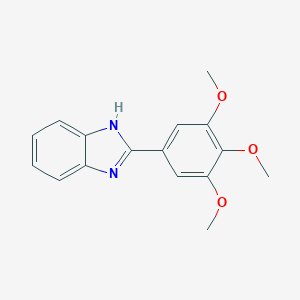

2-(3,4,5-トリメトキシフェニル)-1H-ベンゾイミダゾール

概要

説明

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways related to their targets, such as tubulin polymerization, hsp90 function, trxr activity, hlsd1 function, alk2 signaling, p-gp function, and platelet-derived growth factor receptor β signaling .

Pharmacokinetics

Tmp-bearing compounds have been associated with various pharmacokinetic properties, which could potentially apply to 2-(3,4,5-trimethoxyphenyl)-1h-benzimidazole .

Result of Action

Tmp-bearing compounds have been associated with various cellular effects, such as apoptosis induction, cell cycle arrest, and inhibition of cell proliferation .

生化学分析

Biochemical Properties

The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole compound has been found to interact with several enzymes and proteins. For instance, compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole on cells are quite significant. It has been reported that this compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

The molecular mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves binding interactions with biomolecules and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

It is known that compounds with the TMP group have displayed notable anti-cancer effects .

Dosage Effects in Animal Models

The effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole at different dosages in animal models are yet to be fully investigated. Compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Metabolic Pathways

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Transport and Distribution

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Subcellular Localization

The subcellular localization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and any effects on its activity or function are yet to be fully investigated. It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity .

化学反応の分析

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

類似化合物との比較

Similar Compounds

3,4,5-trimethoxyphenethylamine: Known for its hallucinogenic effects.

3,4,5-trimethoxycinnamic acid: Studied for its cholinesterase inhibitory activity.

3,4,5-trimethoxybenzaldehyde: Used as a precursor in the synthesis of various bioactive compounds.

Uniqueness

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct biological activities compared to other trimethoxyphenyl derivatives. Its ability to inhibit multiple enzymes and modulate various signaling pathways makes it a versatile compound with potential therapeutic applications .

生物活性

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential anticancer properties and other therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This substitution is significant as it influences the compound's biological activity. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-diaminobenzoic acid in the presence of a suitable catalyst to form the desired benzimidazole derivative.

Biological Activity Overview

The biological activities of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole include:

Anticancer Studies

A study evaluating the cytotoxic activity of various benzimidazole derivatives revealed that 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole demonstrated superior activity against A549 cells with an IC50 value of 11.75 μg/mL. The mechanism includes:

- Cell Cycle Arrest : Treatment with this compound resulted in significant increases in cell populations in the S phase and reductions in G0/G1 and G2/M phases.

- Apoptosis Induction : Flow cytometry analysis showed increased percentages of early and late apoptotic cells upon treatment.

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | A549 | 11.75 | Apoptosis induction, cell cycle arrest |

| Cisplatin | A549 | 10 | Standard control |

| Doxorubicin | A549 | 15 | Standard control |

Antiparasitic Activity

While specific data on the antiparasitic effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is sparse, related studies on benzimidazoles indicate that modifications to the phenyl ring can enhance activity against parasites like Trichinella spiralis. The presence of hydroxyl groups has been shown to significantly improve efficacy.

Case Studies

- Cytotoxicity Against Cancer Cells : In a study published in Pharmaceutical Research, derivatives including 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with electron-donating groups exhibited enhanced anticancer properties.

- Mechanistic Insights : Another research article detailed how derivatives induced apoptosis through intrinsic pathways involving mitochondrial depolarization and activation of caspases. This suggests that modifications at specific positions on the benzimidazole ring can profoundly influence biological outcomes.

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。